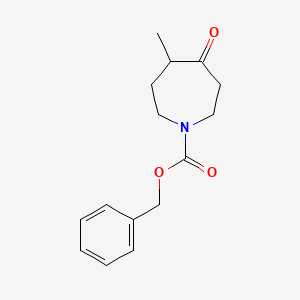

Benzyl 4-methyl-5-oxoazepane-1-carboxylate

Description

Benzyl 4-methyl-5-oxoazepane-1-carboxylate (CAS: 1359072-90-4) is a seven-membered azepane ring derivative with a benzyl ester group at position 1, a methyl substituent at position 4, and a ketone group at position 3. Its molecular formula is C₁₄H₁₈N₂O₃, and it has a molecular weight of 262.3 g/mol . Key identifiers include MDL number MFCD28347727 and PubChem CID 59833300.

Properties

IUPAC Name |

benzyl 4-methyl-5-oxoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-12-7-9-16(10-8-14(12)17)15(18)19-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCACLHWKWUHITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl 4-methyl-5-oxoazepane-1-carboxylate typically involves the reaction of azepane derivatives with benzyl chloroformate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Benzyl 4-methyl-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azepane ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzyl 4-methyl-5-oxoazepane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ester Groups and Substituents

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 31696-09-0)

- Structure : Contains two ester groups (benzyl and ethyl) at positions 1 and 4, respectively, and a ketone at position 4.

- Molecular Formula: C₁₆H₁₉NO₅.

- Key Differences: The presence of a second ester group (ethyl) increases polarity compared to the monofunctional target compound. This may enhance solubility in polar solvents but reduce lipophilicity, impacting membrane permeability in biological systems .

Tert-Butyl 4-Methyl-5-Oxoazepane-1-Carboxylate (CAS: 227.30)

- Structure : Features a tert-butyl ester instead of benzyl.

- Molecular Formula: C₁₂H₂₁NO₃.

- This substitution is common in prodrug design to modulate pharmacokinetics .

Variations in Ring Size and Heteroatoms

Benzyl 4-Oxoazocane-1-carboxylate

- Structure : An eight-membered azocane ring instead of a seven-membered azepane.

- Key Differences : Larger ring size increases conformational flexibility, which can influence binding affinity to biological targets. Azocane derivatives are less common in drug development due to synthetic challenges but may offer unique pharmacological profiles .

(4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate

Functional Group Modifications

Benzyl 5-(4-Methoxyphenyl)-2-methyloxazole-4-carboxylate (CAS: 1956341-11-9)

- Structure : Incorporates an oxazole ring with a methoxyphenyl substituent.

- Key Differences : The aromatic oxazole enhances π-π stacking interactions, while the methoxy group increases electron density, affecting reactivity in cross-coupling reactions .

Benzyl 4-oxoazepane-1-carboxylate (CID: 1512681)

- Structure : Lacks the methyl and ketone groups at positions 4 and 5.

- Molecular Formula: C₁₄H₁₇NO₃.

- The missing ketone simplifies the molecule’s metabolic pathways .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) | Key Substituents |

|---|---|---|---|---|

| Benzyl 4-methyl-5-oxoazepane-1-carboxylate | 262.3 | N/A | 1.8 | Methyl, ketone, benzyl ester |

| Benzyl Phenyl Acetate (CAS: 102-16-9) | 226.27 | 317–319 | 2.5 | Phenyl acetate |

| 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | 305.3 | N/A | 0.5 | Dual esters, ketone |

| Tert-Butyl 4-Methyl-5-Oxoazepane-1-Carboxylate | 227.30 | N/A | 2.2 | tert-Butyl ester, methyl |

- Solubility Trends : Benzyl esters (e.g., target compound) generally exhibit moderate solubility in organic solvents like dichloromethane. Tert-butyl analogs show lower aqueous solubility due to increased hydrophobicity .

- Thermal Stability : Higher molecular weight correlates with elevated boiling points, as seen in Benzyl Phenyl Acetate (317–319°C) .

Biological Activity

Benzyl 4-methyl-5-oxoazepane-1-carboxylate is a compound belonging to the class of azepane derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and its interactions with various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 261.32 g/mol. Its structure includes a benzyl group attached to a 5-oxoazepane ring, which contributes to its unique reactivity and biological properties. The presence of the carboxylate group enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Preliminary studies have shown that it can interact with specific enzymes involved in metabolic processes. For instance, its ability to inhibit certain enzymes suggests possible applications in cancer research and the treatment of metabolic disorders.

The mechanisms by which this compound exerts its biological effects are still under investigation. Its structural features suggest that it may modulate the activity of various receptors or enzymes. For example, similar compounds have been studied for their interactions with muscarinic receptors, which are crucial in cognitive function and could be targeted for Alzheimer's disease treatment .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other azepane derivatives:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Benzyl 4-methyl piperidine-1-carboxylate | 0.90 | Lacks the azepane ring structure | |

| Benzyl 4-(3-methoxycarbonyl)azepane | 0.92 | Contains an additional methoxycarbonyl group | |

| Benzyl 3-methyl-4-oxopiperidine | 0.95 | Different ring structure (piperidine instead of azepane) |

This table illustrates how the unique combination of functional groups and ring structure in this compound contributes to its distinct chemical reactivity and biological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Activity : Investigations into related azepane derivatives have shown promising anticancer properties, suggesting that this compound may also possess similar activities. These studies typically involve assessing cell viability and apoptosis in cancer cell lines .

- Antimicrobial Properties : Other derivatives have demonstrated antimicrobial effects, indicating that this compound could be evaluated for potential applications in treating infections.

- Cognitive Enhancement : Given its structural similarities to compounds targeting muscarinic receptors, further research could explore its effects on cognitive function, particularly in models of neurodegenerative diseases like Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.